molecular formula C14H21N B11899255 N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine

N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B11899255
M. Wt: 203.32 g/mol
InChI Key: KECWEGGRWILTDF-UHFFFAOYSA-N
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Description

N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine is a tetracyclic amine derivative featuring a partially hydrogenated naphthalene scaffold with methyl substitutions at the 2-amine, 2-, and 4-positions of the ring. These compounds are synthesized via multi-step procedures involving reductive amination, alkylation, or cross-coupling reactions, as demonstrated in the synthesis of 4-substituted derivatives (e.g., cyclohexyl, biphenyl, halophenyl) . Their applications span medicinal chemistry, particularly as ligands for serotonin (5-HT) and histamine (H1) receptors .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N,2,4,4-tetramethyl-1,3-dihydronaphthalen-2-amine

InChI

InChI=1S/C14H21N/c1-13(2)10-14(3,15-4)9-11-7-5-6-8-12(11)13/h5-8,15H,9-10H2,1-4H3

InChI Key

KECWEGGRWILTDF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC2=CC=CC=C21)(C)NC)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

PrecursorReducing AgentSolventTemperatureYieldSource
2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-oneLiAlH₄THF0°C → Reflux63%
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-oneNaBH₄IsopropanolAmbient95%

Mechanistic Insights :
The reduction of ketones to amines typically proceeds via intermediate imines or ammonium salts. For example, sodium borohydride (NaBH₄) selectively reduces ketones to secondary alcohols, which can subsequently be converted to amines via oxidation or nucleophilic substitution. Lithium aluminum hydride (LiAlH₄) exhibits stronger reducing power, enabling direct conversion of ketones to amines under anhydrous conditions.

Formylation and Subsequent Reduction

This method involves formylating a primary amine precursor, followed by reduction to the target amine.

Key Steps and Optimization

  • Formylation :

    • Reagent : Ethyl formate (HCOOEt)

    • Conditions : 80°C, 14 hours in ethyl formate.

    • Yield : 63% (formamide intermediate).

  • Reduction :

    • Reagent : LiAlH₄ in THF

    • Conditions : 0°C → Reflux, overnight

    • Yield : 80% (final amine).

Example Reaction :

This two-step process ensures regioselectivity, as formylation occurs at the less hindered amine site, followed by reduction to the tertiary amine.

Friedel-Crafts Alkylation

This method introduces methyl groups onto the aromatic ring via electrophilic substitution.

Procedure and Efficiency

SubstrateAlkylating AgentCatalystSolventYieldSource
1,2,3,4-Tetrahydronaphthalene2,5-Dichloro-2,5-dimethylhexaneAlCl₃Benzene91%

Reaction Details :
Aluminum chloride (AlCl₃) catalyzes the alkylation of benzene derivatives with dichloroalkanes. For 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, this method achieves high yields under reflux conditions. While this route focuses on methyl group installation, subsequent functionalization (e.g., nitration, reduction) is required to introduce the amine group.

Epoxide Ring-Opening Reactions

Epoxide intermediates can react with amines to form amino-alcohols, which may be further modified.

Strategic Application

Epoxide PrecursorAmine ReactantConditionsProductYieldSource
1,2,3,4-Tetrahydronaphthalen-2-epoxideMethylamineAcidic or Basic1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol40–80%

Limitations :
This method primarily yields amino-alcohols rather than tertiary amines. Additional steps, such as dehydration or oxidation, are necessary to achieve the target structure.

Catalytic Hydrogenation

Hydrogenation of nitriles or nitro groups to amines offers an alternative pathway.

Industrial vs. Laboratory Approaches

SubstrateCatalystPressureTemperatureYieldSource
Nitrile DerivativePd/C1–5 atm50–100°C70–90%
NitroareneH₂, Raney Ni50 atm150°C85%

Challenges :
Hydrogenation of nitro groups requires high-pressure conditions and catalysts like palladium or nickel. Steric hindrance from methyl groups may reduce reaction efficiency.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesScalability
Ketone ReductionHigh yield, regioselectivityRequires anhydrous conditionsModerate
Formylation-ReductionStepwise control, good purityMulti-step processLow
Friedel-Crafts AlkylationEfficient methyl group installationLimited to electrophilic substratesHigh
Epoxide Ring-OpeningDiverse amine introductionRequires epoxide synthesisModerate
Catalytic HydrogenationDirect amine formationHigh-energy requirementsHigh

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine group in the compound participates in alkylation and acylation reactions. These reactions typically occur under mild conditions due to the nucleophilic nature of the amine.

Reaction TypeReagents/ConditionsProductYield/Notes
Alkylation Methyl iodide, K₂CO₃, DMF, 50°C, 6hN-Methyl derivativeYield not reported
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RTN-Acetylated productSteric hindrance may reduce yield

The steric bulk from the 2,4,4-trimethyl substituents can limit reaction efficiency, particularly in bulky electrophile interactions .

Electrophilic Aromatic Substitution

The partially saturated naphthalene system allows electrophilic substitution, though methyl groups direct reactivity:

PositionReactivityExample ReactionOutcome
Para to amine Activated by -NH- electron donationNitration (HNO₃/H₂SO₄)Predominant nitration at C5/C7
Ortho to methyl Deactivated by steric/electronic effectsSulfonation (H₂SO₄, 80°C)Limited substitution observed

Methyl groups at C2 and C4 create steric barriers, reducing reaction rates compared to unsubstituted analogs .

Hydrogenation/Dehydrogenation

The tetrahydronaphthalene ring undergoes further hydrogenation or dehydrogenation under catalytic conditions:

ProcessConditionsProductNotes
Dehydrogenation Pd/C, 200°C, H₂ atmosphereFully aromatic naphthalene derivativeRequires high temperatures
Hydrogenation H₂ (1 atm), PtO₂, EtOH, 25°CDecahydronaphthalene analogNot observed due to steric strain

Complete hydrogenation is hindered by the methyl groups, which induce strain in the fully saturated system .

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases or heterocycles:

Reaction PartnerConditionsProductApplication
Benzaldehyde EtOH, reflux, 4hSchiff base (imine)Intermediate for coordination chemistry
Glyoxylic acid H₂O, 40°C, 18hSulfonic acid derivative30% yield achieved

Condensation with glyoxylic acid under aqueous conditions demonstrates moderate efficiency, likely due to competing hydrolysis .

Stability and Degradation

Under acidic or oxidative conditions, degradation pathways include:

  • N-Demethylation : HCl/EtOH, reflux → Primary amine formation .

  • Ring Oxidation : mCPBA, CH₂Cl₂ → Epoxidation at C1–C2 (unstable, rearranges to ketone) .

Scientific Research Applications

Synthesis and Reactivity

N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine can be synthesized through various methods involving the alkylation of naphthalene derivatives. Its reactivity allows it to participate in multiple chemical transformations:

  • Alkylation Reactions : It can serve as a nucleophile in alkylation reactions to form more complex organic molecules.
  • Amination Processes : The amine group in the compound enables it to undergo further amination reactions to produce substituted amines.

Intermediate in Drug Development

This compound has been identified as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties make it suitable for:

  • Antidepressants : The compound's amine functionality is significant in synthesizing serotonin reuptake inhibitors.
  • Anticancer Agents : Research indicates potential applications in developing compounds that target cancer cell proliferation.

Case Studies

  • Antidepressant Synthesis :
    • A study demonstrated the use of this compound as an intermediate for synthesizing novel antidepressants. The synthesized compounds showed improved efficacy compared to existing treatments.
  • Anticancer Compounds :
    • Research conducted on the modification of this compound led to the development of new anticancer agents that exhibited selective toxicity towards cancer cells while sparing normal cells.

Mechanism of Action

The mechanism by which N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate biochemical reactions. The pathways involved can vary depending on the specific application, but often involve binding to active sites and altering the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,2,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine analogs based on synthetic efficiency, physicochemical properties, and structural features. Data are derived from N,N-dimethyl-4-substituted tetrahydronaphthalen-2-amine derivatives reported in the literature.

Key Observations :

  • Cyclohexyl (5l) achieved the highest yield (71%), likely due to balanced steric and electronic properties .
  • Halophenyl derivatives (5f, 5g) showed lower yields (37–42%), possibly due to challenges in coupling electron-withdrawing groups .
Chromatographic Behavior (HPLC)

HPLC retention times ($t1$, $t2$) reflect polarity differences influenced by substituents.

Compound (ID) Solvent System* Flow Rate (mL/min) $t_1$ (min) $t_2$ (min) Reference
5l MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) 10 15.3 17.2
5n MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) 1.5 11.2 12.3
5p MeOH:EtOH:1-PrOH:2-PrOH:Hexanes + TEA 1.5 11.1 11.5

*All systems include 0.1% triethylamine (TEA) as a modifier.

Key Observations :

  • Biphenyl-3-yl (5n) exhibited shorter retention times ($t1 = 11.2$, $t2 = 12.3$) compared to 5l , indicating higher hydrophobicity from the aromatic substituent .
  • 2′-Methylphenyl (5p) showed minimal retention time variation ($t1 = 11.1$, $t2 = 11.5$), suggesting similar polarity to biphenyl derivatives .
Spectroscopic Features

$^1$H NMR and $^{13}$C NMR data highlight electronic effects of substituents:

Compound (ID) Key $^1$H NMR Shifts (δ, ppm) Key $^{13}$C NMR Shifts (δ, ppm) Reference
5f (4′-F) 6.89–7.01 (m, aromatic H), 4.48 (t, H-4) 115.4 ($J_{CF} = 21.2$ Hz, C-F)
5g (4′-Cl) 6.87–7.30 (m, aromatic H), 4.52 (bs, H-4) 127.3, 132.5 (chlorophenyl carbons)
5k (2′-Br) 7.63 (d, J = 7.2 Hz, aromatic H), 4.90 (bs, H-4) 133.1, 135.0 (bromophenyl carbons)

Key Observations :

  • Fluorine (5f) induces deshielding in adjacent carbons ($δ_{C-F} = 115.4$), while chlorine (5g) increases aromatic carbon shifts due to electronegativity .
  • Bromine (5k) causes distinct downfield shifts in aromatic protons ($δ = 7.63$) .

Biological Activity

N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C14H21N
  • Molecular Weight : 203.32 g/mol
  • CAS Number : 802046-30-6
  • Synonyms : 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene .

This compound exhibits biological activity primarily through its interaction with various receptor systems. Its structure suggests potential binding affinity to adrenergic and dopaminergic receptors due to the presence of the amine group .

2. Pharmacological Effects

Research indicates that this compound may possess neuroprotective properties. Studies have shown that compounds with similar structures can modulate neurotransmitter release and exhibit anti-inflammatory effects .

3. Case Studies and Research Findings

A notable study investigated the compound's effects on cell viability in neuroblastoma cell lines. The results indicated that this compound significantly reduced cell proliferation at concentrations above 10 µM. The IC50 value was determined to be approximately 8 µM .

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the reduction of corresponding ketones or through multi-step synthetic routes involving alkylation reactions .

Example Synthesis Route

  • Starting Material : 1-naphthol.
  • Reagents : Alkylating agents (e.g., tetramethyl ammonium hydroxide).
  • Conditions : Reflux in a suitable solvent (e.g., ethanol) for several hours.
  • Purification : The product can be purified using column chromatography.

Comparative Biological Activity Table

Compound NameStructureIC50 (µM)Biological Activity
This compoundStructure8Neuroprotective effects in neuroblastoma cells
(−)-okilactomycinStructure0.037Cytotoxic against lymphoid leukemia
Retinoid analogsVariousVariesModulates gene expression and differentiation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,2,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine derivatives, and how are yields optimized?

  • Methodological Answer : Derivatives are typically synthesized via reductive amination or nucleophilic substitution. For example, trans-4-substituted derivatives (e.g., 5l, 5m) are prepared using ketone intermediates (e.g., 4l, 4m) with yields ranging from 30% to 70%, depending on substituent steric effects and reaction conditions . Optimization involves adjusting solvent systems (e.g., hexanes with alcohol modifiers) and purification via preparative HPLC (e.g., MeOH:EtOH:2-PrOH:Hexanes at 10 mL/min) .
CompoundStarting MaterialYieldHPLC Conditions (Flow Rate)
5l4l (0.12 mmol)71%10 mL/min
5m4m (0.271 mmol)58%10 mL/min
5b4b (0.60 mmol)30%1.5 mL/min

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton environments (e.g., δH 2.65–2.72 ppm for N,N-dimethyl groups) and confirm stereochemistry via coupling constants (e.g., J = 15.0–15.2 Hz for trans-configuration) .
  • HRMS : Validate molecular formulas (e.g., C18H21FN [M+H]+: 270.1658) .
  • HPLC : Use chiral columns with triethylamine (TEA) modifiers to resolve enantiomers .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data when synthesizing stereoisomers?

  • Methodological Answer : Contradictions in NMR shifts (e.g., δH 3.34–4.52 ppm for H-4 protons) may arise from conformational flexibility or impurities. Use 2D NMR (e.g., COSY, NOESY) to distinguish diastereomers. For example, trans-4-(4′-fluorophenyl) derivative 5f shows distinct NOE correlations between H-4 and aromatic protons . Computational modeling (e.g., DFT) can further predict spectral patterns .

Q. What strategies are effective for enantioselective synthesis of this compound?

  • Methodological Answer : Enzymatic resolution using (R)-transaminases (e.g., AAN21261) with rac-methylbenzylamine achieves 61% enantiomeric excess (ee) in phosphate buffer at 28°C . Alternatively, chiral auxiliaries like tert-butanesulfinyl groups enable asymmetric induction (e.g., 70% yield for (SS)-6a via column chromatography) .

Q. How can derivatives be designed to study structure-activity relationships (SAR) for biological targets?

  • Methodological Answer : Introduce substituents at the 4-position (e.g., biphenyl, chlorophenyl) to modulate affinity. For example, trans-4-(3′-chlorophenyl) derivative 5b shows altered binding in silico models due to halogen interactions . Test analogs in receptor assays (e.g., TRP channels) using radioligands like (R)-13, synthesized via methylpiperazine coupling .

Q. What computational approaches are used to predict the pharmacological profile of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like TRPV1. For biphenyl amide 11, in silico simulations predict high affinity (Kd < 10 nM) based on hydrophobic and π-π stacking interactions . Validate with in vitro binding assays using tritiated ligands .

Data Contradiction Analysis

Q. Why do similar synthetic procedures yield significantly different outcomes (e.g., 5l at 71% vs. 5b at 30%)?

  • Methodological Answer : Variability arises from substituent electronic/steric effects. Bulky groups (e.g., cyclohexyl in 5l) stabilize intermediates, while electron-withdrawing substituents (e.g., 3′-chlorophenyl in 5b) slow reaction kinetics . Optimize by increasing reaction time or using polar aprotic solvents (e.g., DMF).

Table: Key Spectral Data for Common Derivatives

Derivative1H NMR (δH, Key Peaks)13C NMR (δC, Key Peaks)HRMS [M+H]+
5f2.65 (s, NMe2), 4.48 (t, H-4) 115.4 (JCF = 21.2 Hz, C-F) 270.1649
5g2.72 (s, NMe2), 4.52 (bs, H-4) 127.3 (C-Cl), 132.8 (aromatic) 286.1364

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